molecular formula C2H4<br>C2H4<br>CH2=CH2 B7767455 Ethylene CAS No. 87701-65-3

Ethylene

Cat. No.: B7767455
CAS No.: 87701-65-3
M. Wt: 28.05 g/mol
InChI Key: VGGSQFUCUMXWEO-UHFFFAOYSA-N
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Description

Ethylene (C₂H₄) is a fundamental hydrocarbon in the petrochemical industry, characterized by a planar molecular geometry with a carbon-carbon double bond . It is the most produced organic compound globally, with an annual output exceeding 150 million metric tons, primarily used to manufacture polythis compound (the world’s most common plastic) and other derivatives like this compound oxide and this compound glycol . Industrially, this compound is generated via steam cracking of hydrocarbons, yielding crude this compound contaminated with impurities such as ethane, propylene, and alkynes (e.g., acetylene), which require energy-intensive purification processes .

Preparation Methods

Industrial-Scale Preparation Methods

Steam Cracking

Steam cracking, the dominant industrial method, involves pyrolyzing hydrocarbons at 750–900°C in the presence of steam . Feedstocks such as naphtha, ethane, and natural gas liquids (NGLs) are heated in tubular reactors, where thermal decomposition yields this compound, propylene, and other light olefins. The process achieves high efficiency due to rapid quenching, which halts secondary reactions, followed by fractional distillation to isolate this compound .

Key Parameters:

  • Temperature: 800–875°C for ethane; higher for heavier feedstocks .

  • Steam-to-Hydrocarbon Ratio: 0.3–0.5 to reduce coke formation .

  • Yield: 50–60% for naphtha; 80–85% for ethane .

Despite its prevalence, steam cracking generates significant CO₂ emissions (2.0–2.5 tons per ton of this compound) . Innovations like the Linde PYROCRACK® furnace improve heat recovery, reducing energy consumption by 15–20% .

Fluidized Bed Pyrolysis

Fluidized bed pyrolysis offers enhanced heat transfer and lower coke formation compared to steam cracking . In this method, feedstock interacts with a suspended bed of fine particles (e.g., silica or alumina) at 700–800°C. The turbulent mixing ensures uniform temperature distribution, increasing this compound selectivity by 5–10% .

Advantages:

  • Reduced reactor fouling due to particle abrasion.

  • Compatibility with heavy feedstocks like vacuum gas oil.

Limitations:

  • Higher capital costs for reactor design.

  • Limited commercial adoption due to operational complexity.

Catalytic Ethanol Dehydration

Ethanol dehydration, catalyzed by acidic zeolites or γ-alumina, provides a renewable route to this compound . The endothermic reaction (C₂H₅OH → C₂H₄ + H₂O) proceeds at 300–400°C, with steam co-feeding to suppress coking . Using 50 wt% bioethanol—obtained via flash distillation of fermentation broth—reduces purification costs by 30–40% .

Performance Metrics:

  • Conversion: 95–98% at 350°C.

  • Selectivity: 85–90% for this compound .

This method aligns with circular economy goals but requires sustainable ethanol sourcing to avoid competition with food supplies.

Laboratory-Scale Preparation Methods

Acid-Catalyzed Dehydration of Ethanol

The traditional lab method involves heating ethanol with concentrated sulfuric acid (H₂SO₄) at 170°C . The acid acts as both catalyst and dehydrating agent, protonating ethanol to form ethyl hydrogen sulfate, which decomposes to this compound .

Reaction:

CH3CH2OHH2SO4,170CC2H4+H2O\text{CH}3\text{CH}2\text{OH} \xrightarrow{\text{H}2\text{SO}4, 170^\circ\text{C}} \text{C}2\text{H}4 + \text{H}_2\text{O}

Challenges:

  • Low yield (40–50%) due to side reactions (e.g., ether formation).

  • Carbon deposition on glassware, complicating cleanup .

Solid-Phase Absorption Method

A novel approach (patent CN104744198B) replaces liquid H₂SO₄ with a solid absorbent (anhydrous sulfate, metal oxide, and coal ash) . The alkyd mixture (ethanol:H₂SO₄ = 1:3 vol) is absorbed onto the solid matrix, enabling this compound synthesis in a test tube without temperature monitoring.

Advantages:

  • Yield: >90%, doubling traditional methods .

  • Cleanup: Minimal carbon residue; water rinsing suffices .

Mechanism:
The solid matrix stabilizes intermediates, reducing oxidative side reactions. Coal ash (100-mesh) provides microporosity, enhancing reagent contact .

Dehydrohalogenation of Ethyl Halides

This compound is obtained via β-elimination of ethyl halides (e.g., C₂H₅Br) with alcoholic KOH :

C2H5Br+KOH (alc)ΔC2H4+KBr+H2O\text{C}2\text{H}5\text{Br} + \text{KOH (alc)} \xrightarrow{\Delta} \text{C}2\text{H}4 + \text{KBr} + \text{H}_2\text{O}

Conditions:

  • Temperature: 70–80°C.

  • Solvent: Ethanol or this compound glycol.

This method suits small-scale synthesis but is cost-prohibitive for bulk production.

Comparative Analysis of Preparation Methods

Parameter Steam Cracking Fluidized Bed Ethanol Dehydration Solid-Phase Lab Method
Yield (%) 50–8555–9085–90>90
Temperature (°C) 750–900700–800300–400170
Feedstock Naphtha, ethaneHeavy oilsBioethanolEthanol/H₂SO₄
CO₂ Emissions HighModerateLowNegligible
Scalability IndustrialIndustrialPilot plantsLab-scale

Environmental and Economic Considerations

Steam cracking accounts for 60% of the chemical industry’s CO₂ emissions, driving interest in bio-ethylene routes . Ethanol-derived this compound could reduce carbon footprints by 50–70% if renewable ethanol is used . However, feedstock volatility (e.g., ethane prices) impacts profitability, favoring regions with cheap natural gas .

Chemical Reactions Analysis

Ethylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Typically involves oxygen or other oxidizing agents and a catalyst.

    Hydration: Requires an acid catalyst, such as sulfuric acid.

    Polymerization: Can be carried out using Ziegler-Natta catalysts or under high-pressure conditions.

Major Products:

    This compound Oxide: Used to produce this compound glycol.

    Ethanol: Used as a solvent and in alcoholic beverages.

    Polythis compound: Used in packaging, containers, and various plastic products.

Scientific Research Applications

Role as a Plant Hormone

Ethylene is recognized as a vital plant hormone that regulates numerous physiological processes, including:

  • Fruit Ripening : this compound promotes the ripening of climacteric fruits such as bananas, tomatoes, and apples. This process involves a complex network of gene activation that leads to changes in color, texture, and flavor .
  • Senescence : this compound accelerates leaf aging and fruit senescence, which is crucial for plant development and nutrient recycling .
  • Stress Response : this compound plays a role in plant responses to biotic and abiotic stresses, enhancing resistance to pathogens and environmental challenges .

Case Study: this compound-Mediated Growth Enhancement

Recent research demonstrated that transient exposure to this compound can lead to long-term increases in photosynthesis and carbohydrate accumulation in plants. In controlled experiments, seedlings treated with this compound before transitioning to light exhibited significant growth improvements, including:

  • 23% increase in carbon assimilation
  • 446% increase in sucrose/trehalose levels
  • Enhanced tolerance to high temperatures and salt stress .

Data Table: Effects of this compound on Plant Development

ApplicationEffectReference
Fruit RipeningAccelerates ripening in climacteric fruits
Leaf SenescencePromotes aging of leaves
Stress ResistanceEnhances pathogen resistance
Growth EnhancementIncreases photosynthesis

Production of Plastics and Textiles

This compound serves as a fundamental building block for the production of various polymers, including polythis compound, which is used extensively in packaging materials, containers, and other plastic products. Approximately 200 million tons of this compound are produced annually for these applications .

This compound Oxide Production

This compound is also used to produce this compound oxide (EO), a key intermediate in the manufacture of antifreeze (this compound glycol), surfactants, and solvents. The production process involves the direct oxidation of this compound using air or oxygen, making EO one of the most important industrial chemicals .

Case Study: Environmentally Safe this compound Production

Innovative research aims to produce this compound through an environmentally friendly process that utilizes carbon dioxide and natural gas. This electrochemical conversion technology could significantly reduce emissions associated with traditional this compound production methods .

Data Table: Industrial Uses of this compound

ApplicationProduct TypeReference
PlasticsPolythis compound
AntifreezeThis compound Glycol
SurfactantsVarious detergents
SolventsIndustrial cleaning agents

Biogeochemical Transformations

Recent studies have identified pathways through which bacteria produce this compound under anaerobic conditions. Understanding these pathways can help develop sustainable practices for managing soil health and enhancing crop yields .

Case Study: Bacterial this compound Production

Research at Ohio State University has revealed that certain bacterial species can produce this compound via a newly discovered methionine biosynthesis pathway. This discovery has implications for agricultural practices by potentially enhancing soil fertility through microbial activity .

Data Table: Environmental Impact of this compound

ApplicationImpactReference
Soil HealthEnhances microbial activity
Crop YieldPotential increase through bacterial activity

Mechanism of Action

Ethylene can be compared with other similar compounds, such as:

    Ethane (C₂H₆): A saturated hydrocarbon with single bonds between carbon atoms.

    Acetylene (C₂H₂): An unsaturated hydrocarbon with a triple bond between carbon atoms.

Uniqueness of this compound:

Comparison with Similar Compounds

Key Properties of Ethylene

  • Molecular Formula : C₂H₄
  • Molecular Weight : 28.05 g/mol
  • Boiling Point : -103.7°C
  • Reactivity : High due to the electron-rich double bond, enabling addition, oxidation, and polymerization reactions .

Comparison with Structurally Similar Compounds

This compound vs. Ethane (C₂H₆)

Property This compound (C₂H₄) Ethane (C₂H₆)
Bond Type Double bond (unsaturated) Single bond (saturated)
Reactivity High (undergoes addition) Low (inert under mild conditions)
Boiling Point -103.7°C -88.6°C
Industrial Role Polymer precursor Fuel/feedstock for this compound production

This compound’s double bond enables catalytic hydrogenation to ethane (CH₂=CH₂ + H₂ → CH₃-CH₃) , but their similar boiling points complicate separation during purification .

This compound vs. Propylene (C₃H₆)

Property This compound (C₂H₄) Propylene (C₃H₆)
Carbon Chain C₂ C₃
Ozone Formation Potential Moderate (MIR*: 6.0–9.0 gO₃/gVOC) High (MIR: 9.0–12.0 gO₃/gVOC)
Applications Polythis compound, this compound oxide Polypropylene, acrylonitrile

*MIR: Maximum Incremental Reactivity

This compound vs. Acetylene (C₂H₂)

Property This compound (C₂H₄) Acetylene (C₂H₂)
Bond Type Double bond Triple bond
Thermal Stability Stable Unstable (explosive above 30 psi)
Industrial Use Polymer production Welding, chemical synthesis

Acetylene, a common impurity in this compound streams, must be removed (<1 ppm) to avoid poisoning polymerization catalysts .

Comparison with Functional Derivatives

This compound vs. This compound Oxide (C₂H₄O)

Property This compound (C₂H₄) This compound Oxide (C₂H₄O)
Structure Hydrocarbon Epoxide (cyclic ether)
Production Steam cracking This compound oxidation
Applications Polythis compound precursor Sterilizing agent, glycol precursor

This compound oxide’s polar structure and ring strain enhance its reactivity in ring-opening reactions (e.g., hydrolysis to this compound glycol) .

This compound vs. This compound Glycol (C₂H₆O₂)

Property This compound (C₂H₄) This compound Glycol (C₂H₆O₂)
Functional Groups None (alkene) Two hydroxyl groups
Applications Polymer production Antifreeze, polyester resins

This compound glycol is synthesized via this compound oxide hydrolysis, highlighting this compound’s role as a precursor .

Research Advances

  • Purification : Metal-organic frameworks (MOFs) are being explored to selectively adsorb acetylene from this compound streams, reducing energy costs .
  • Biological Role : this compound acts as a plant hormone; its release from compounds like 2-chloroethylphosphonic acid (CEPA) is pH-dependent and critical in agriculture .

Biological Activity

Ethylene, a simple hydrocarbon gas (C2H4), is recognized as a critical phytohormone in plants, influencing a wide range of physiological processes. Its biological activity encompasses growth regulation, fruit ripening, senescence, and responses to environmental stresses. This article synthesizes current research findings, case studies, and relevant data tables to elucidate the multifaceted roles of this compound in biological systems.

This compound Biosynthesis and Signaling Pathways

This compound is synthesized from 1-aminocyclopropane-1-carboxylic acid (ACC) through the action of two key enzymes: ACC synthase and ACC oxidase. The signaling pathway involves a series of receptors and downstream signaling components that mediate this compound's effects on plant development.

Key Components of this compound Signaling

  • Receptors : this compound receptors (ETR1, ETR2, ERS1, ERS2) are located in the endoplasmic reticulum and play a crucial role in this compound perception.
  • Signaling Cascade : Upon this compound binding, receptors undergo a conformational change that relieves inhibition on downstream signaling proteins such as EIN2, leading to the activation of transcription factors like EIN3 and EIL1 .

Physiological Effects of this compound

This compound influences several key physiological processes in plants:

  • Fruit Ripening : this compound is pivotal in initiating and regulating the ripening process. It promotes the conversion of starches to sugars and the softening of fruit tissue.
  • Senescence : this compound accelerates leaf senescence by promoting the expression of genes associated with aging .
  • Stress Response : Plants utilize this compound signaling to respond to biotic (pathogen attack) and abiotic stresses (drought, flooding) by modulating growth patterns and activating defense mechanisms .

1. This compound's Role in Fruit Ripening

A study on climacteric fruits such as bananas demonstrated that this compound exposure significantly increased the rates of respiration and this compound production itself, creating a positive feedback loop that enhances ripening .

2. This compound Response in Arabidopsis

Research involving Arabidopsis thaliana has revealed that mutations in this compound receptor genes can lead to varying degrees of insensitivity to this compound. For instance, the triple receptor mutant exhibited constitutive this compound responses even in the absence of the hormone, underscoring the complexity of this compound signaling networks .

Toxicological Aspects

While this compound is primarily known for its beneficial roles in plant biology, it also possesses toxicological implications at high concentrations. Studies have shown that exposure to elevated levels (e.g., 10,000 ppm) can lead to hepatotoxicity in animal models when combined with other toxic substances like polychlorinated biphenyls (PCBs). However, no significant liver damage was observed with this compound exposure alone at similar concentrations .

Data Tables

Aspect Details
Biosynthesis Enzymes ACC synthase, ACC oxidase
Key Receptors ETR1, ETR2, ERS1, ERS2
Physiological Effects Fruit ripening, leaf senescence, stress response
Toxicity Thresholds NOAEL: 50,000 ppm; hepatotoxic effects observed at 10,000 ppm with PCBs

Q & A

Q. Basic: How should I design controlled experiments to study ethylene's effects on plant physiology?

Methodological Answer:
For plant-based studies, employ a randomized complete block design with 8–10 replications to minimize environmental variability. Treatments (e.g., this compound concentrations, inhibitors like 1-MCP) should be applied in factorial arrangements (e.g., cultivar × developmental stage). Use ANOVA for variance analysis and Duncan’s test for mean comparisons. For this compound quantification, measure ACC (1-aminocyclopropane-1-carboxylic acid) content via HPLC and this compound production via gas chromatography (GC) with flame ionization detection (FID) .

Q. Advanced: How can contradictory data in this compound signaling pathways be resolved?

Methodological Answer:
Contradictions often arise from tissue-specific responses or dual pathways (e.g., this compound vs. ACC-mediated signaling). Use transcriptome profiling with RNA-seq to identify differentially expressed genes across mutant lines (e.g., etr1-3, etr1-7). Validate hypotheses via qRT-PCR and pharmacological inhibitors. For example, in roots, ACC and this compound may activate distinct transcriptional networks, requiring conditional knockout models to isolate pathways .

Q. Basic: What are the standard methods for quantifying this compound production in plant tissues?

Methodological Answer:

  • Gas Chromatography (GC): Equip GC systems with a Porapak Q column and FID. Calibrate using certified this compound gas standards.
  • ACC Synthase Activity: Measure ACC via derivatization with dinitrophenylhydrazine followed by spectrophotometric analysis.
  • Experimental Controls: Include this compound-insensitive mutants (e.g., etr1) and this compound synthesis inhibitors (e.g., AVG) to validate specificity .

Q. Advanced: Which computational tools are suitable for modeling this compound-related processes?

Methodological Answer:

  • Aspen Plus v12: Simulate this compound production processes (e.g., oxidative dehydrogenation of ethane) using kinetic-driven reactor models (RPlug, RStoic). Validate with experimental data on conversion rates and selectivity .
  • VASP (Vienna ab initio Simulation Package): Perform DFT calculations to study this compound adsorption on catalytic surfaces (e.g., Cu(100) vs. Cu(111)) .
  • Machine Learning: Implement neural networks for real-time optimization of this compound concentration in electrochemical reactors .

Q. Advanced: How do catalyst surface structures influence this compound selectivity in CO₂ reduction?

Methodological Answer:
Cu(100) facets favor this compound formation via CO dimerization, while Cu(111) promotes methane. Use single-crystal electrodes and in situ FTIR to probe intermediate binding. For example, on Cu(100), the CO-CH₂ intermediate is stabilized, enabling C-C coupling. Optimize catalysts via surface doping (e.g., Ag/Cu) or nanostructuring to enhance (100) facet exposure .

Q. Basic: What statistical approaches are recommended for analyzing this compound treatment effects?

Methodological Answer:

  • ANOVA: Test main effects (e.g., this compound dose) and interactions (e.g., cultivar × storage temperature).
  • Response Surface Methodology (RSM): Optimize parameters (e.g., this compound concentration, incubation time) using central composite design (CCD). For example, RSM achieved 26% fruit detachment in oil palm with 1,102.7 ppm this compound over 21.5 hours .
  • Linear Regression: Corlate ACC content with this compound emission rates .

Q. Advanced: How can transcriptional networks underlying this compound responses be mapped?

Methodological Answer:
Combine RNA-seq with This compound receptor mutants (e.g., etr1-7) to identify receptor-dependent genes. Use clustering algorithms (e.g., WGCNA) to group co-expressed genes. Validate hubs via ChIP-seq for transcription factors (e.g., EIN3). For example, etr1-3 roots show suppressed JA/ET crosstalk genes under ACC treatment .

Q. Advanced: How do I resolve discrepancies in this compound oxide thermochemical data?

Methodological Answer:
Refer to NIST Standard Reference Data (e.g., ΔfH°gas = -52.63 ± 0.63 kJ/mol ). Discrepancies arise from measurement techniques:

MethodΔfH°gas (kJ/mol)Source
Combustion Calorimetry-52.63 ± 0.63Pell & Pilcher (1965)
Vaporization Corrections-70.2Moureu & Dode (1937)
Use quantum chemistry (e.g., Gaussian) to recalculate values with updated solvation models.

Q. Advanced: What methodologies enhance this compound yield in electrochemical CO₂ reduction?

Methodological Answer:

  • Electrode Engineering: Use pulsed electrodeposition to create CuO-derived Cu electrodes with high (100) facet density.
  • Operando Techniques: Employ Raman spectroscopy to monitor CO coverage and C₂H₄ formation.
  • Machine Learning: Train models on current density/potential data to predict optimal conditions (e.g., pH 7, -0.8 V vs. RHE) .

Q. Basic: What are the key steps in this compound biosynthesis, and how are they measured?

Methodological Answer:

SAM → ACC: Catalyzed by ACC synthase (ACS). Inhibit with AVG and measure SAM via LC-MS.

ACC → this compound: Catalyzed by ACC oxidase (ACO). Quantify via GC headspace analysis.

Regulation: Use mutants (e.g., eto1) or antisense RNA to suppress ACS/ACO. Table below shows cultivar-specific variation:

CultivarThis compound (nL/g/hr)ACC (nmol/g)
‘Pink’12.4 ± 1.28.7 ± 0.9
‘Lilac’6.8 ± 0.74.1 ± 0.5

Properties

IUPAC Name

ethene
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InChI

InChI=1S/C2H4/c1-2/h1-2H2
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InChI Key

VGGSQFUCUMXWEO-UHFFFAOYSA-N
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Canonical SMILES

C=C
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Molecular Formula

C2H4, Array
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Related CAS

26836-65-7, 16482-32-9, 26702-69-2, 9002-88-4
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DSSTOX Substance ID

DTXSID1026378
Record name Ethylene
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Molecular Weight

28.05 g/mol
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Physical Description

Ethylene appears as a colorless gas with a sweet odor and taste. It is lighter than air. It is easily ignited and a flame can easily flash back to the source of the leak. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. Can cause explosion., Ethylene, refrigerated liquid (cryogenic liquid) appears as a pressurized liquid when shipped below 50 °F. Colorless with a sweet odor and taste. Vapors arising from the boiling liquid are lighter than air. Easily ignited. Not toxic but is a simple asphyxiant. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Used as an anesthetic, a refrigerant, and to make other chemicals., Gas or Vapor; Gas or Vapor, Liquid; Liquid, Colorless gas with a faint sweet odor; [Merck Index] Vapor density = 0.978 (lighter than air); [HSDB], Liquid, COLOURLESS COMPRESSED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a sweet odor.
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Boiling Point

-154.7 °F at 760 mmHg (USCG, 1999), -103.8 °C, BP: -102.4 °C at 700 mm Hg, -104 °C, -154.7 °F
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Flash Point

-213 °F (approx.) (USCG, 1999), -213 °F, -100 °C (-148 °F) - closed cup, Flammable gas, -213 °F (approx)
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Solubility

In water, 131 mg/L at 25 °C, Slightly soluble in water, 1 volume dissolves in about 4 volumes water at 0 °C, in about 9 volumes water at 25 °C, in about 0.5 volumes alcohol at 25 °C, in about 0.05 volumes ether at 15.5 °C, Very soluble in ethanol, ether; soluble in acetone acid, benzene, Soluble in acetone, benzene, 0.131 mg/mL at 25 °C, Solubility in water, mg/l at 25 °C: 131 (very slightly soluble)
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Density

0.569 at -154.84 °F (USCG, 1999) - Less dense than water; will float, Density: 50.5678 g/cu cm at -104 °C, 0.569 at -154.84 °F
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Vapor Density

0.98 (Air = 1), Relative vapor density (air = 1): 0.98
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Vapor Pressure

Vapor pressure 4,040 kPa (-1.5 °C), 5.21X10+4 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 15 °C: 8100
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Impurities

Purity not less than 96% ethylene by gas volume, not more than 0.5% acetylene, not more than 4% methane and ethane., Sulfur, oxygen, acetylene, hydrogen, carbon monoxide and carbon dioxide are the most troublesome and carefully controlled impurities, especially when ethylene from multiple sources is mixed in transportation.
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Color/Form

Colorless gas

CAS No.

74-85-1, 87701-65-3
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Melting Point

-272.4 °F (USCG, 1999), -169.18 °C, -169 °C, -169.2 °C, -272.4 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethylene
Reactant of Route 2
Ethylene
Reactant of Route 3
Ethylene
Reactant of Route 4
Ethylene
Reactant of Route 5
Ethylene
Reactant of Route 6
Ethylene

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